N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with unique structural features. This compound possesses a core structure derived from isoquinoline and thiophene, with specific functional groups that grant it distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. Starting from commercially available isoquinoline and thiophene derivatives, several key steps include:
Functionalization of Isoquinoline and Thiophene: : Introduction of ethylamine groups to both isoquinoline and thiophene moieties through nucleophilic substitution reactions.
Coupling Reactions: : Use of coupling agents to link the ethylamine derivatives, forming the central oxalamide linkage.
Final Modifications: : Introduction of the methoxybenzyl group using benzylation reactions under controlled conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure high yield and purity. Key factors include:
Selection of catalysts and solvents to enhance reaction rates.
Precise control of temperature and pH to ensure the stability of intermediates.
Efficient purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: : The thiophene moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions target the oxalamide linkage, potentially reducing it to amides or amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Use of strong oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Metal hydrides such as lithium aluminum hydride or sodium borohydride in appropriate solvents.
Substitution: : Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The reactions primarily yield modified derivatives of the parent compound, each possessing distinct chemical and physical properties useful for further applications.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide finds extensive use in various scientific research fields:
Chemistry: : Utilized as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Serves as a probe in biochemical assays, aiding in the investigation of enzyme activities and metabolic pathways.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry: : Applied in the development of specialty materials and catalysts for industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, including:
Enzyme Inhibition: : Inhibits key enzymes involved in metabolic pathways, altering cellular functions.
Receptor Binding: : Binds to receptor sites, modulating signal transduction pathways and physiological responses.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibits unique reactivity and stability due to the presence of both isoquinoline and thiophene moieties.
List of Similar Compounds
N-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide
N-(2-(thiophen-3-yl)ethyl)-N-(4-methoxybenzyl)oxalamide
This compound's distinct structure and properties open avenues for diverse scientific and industrial applications, driving further research and development.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-31-22-8-6-18(7-9-22)14-26-24(29)25(30)27-15-23(21-11-13-32-17-21)28-12-10-19-4-2-3-5-20(19)16-28/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANNWFJBHYFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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